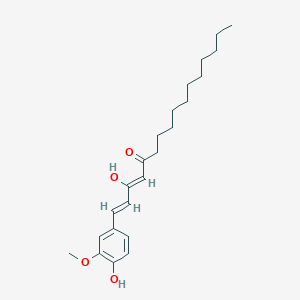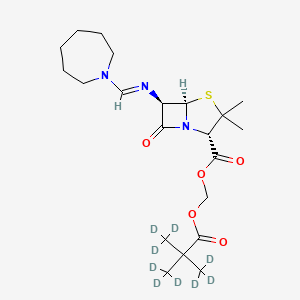
Pivmecillinam-d9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pivmecillinam-d9 is a deuterated form of pivmecillinam, an orally active prodrug of mecillinam, which is an extended-spectrum penicillin antibiotic. Pivmecillinam is primarily used for the treatment of uncomplicated urinary tract infections caused by gram-negative bacteria such as Escherichia coli . The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic profiles of the drug .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pivmecillinam-d9 is synthesized by incorporating stable heavy isotopes of hydrogen (deuterium) into the pivmecillinam molecule. The synthetic route involves the esterification of mecillinam with pivaloyloxymethyl chloride in the presence of deuterated reagents .
Industrial Production Methods
The industrial production of this compound follows similar steps as the laboratory synthesis but on a larger scale. The process involves the use of deuterated solvents and reagents to ensure the incorporation of deuterium atoms into the final product. The reaction conditions are optimized to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Pivmecillinam-d9 undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond in this compound is hydrolyzed in the intestinal mucosa to release the active antibiotic mecillinam.
Oxidation and Reduction: These reactions are less common for this compound but can occur under specific conditions.
Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically occurs in the presence of water and enzymes in the intestinal mucosa.
Oxidation and Reduction: Requires specific oxidizing or reducing agents under controlled conditions.
Substitution: Involves nucleophiles such as hydroxide ions or amines.
Major Products Formed
Hydrolysis: Produces mecillinam, the active antibiotic.
Oxidation and Reduction: Can produce various oxidized or reduced forms of the compound.
Substitution: Results in substituted derivatives of this compound.
Scientific Research Applications
Pivmecillinam-d9 has several scientific research applications, including:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of the drug in the body.
Metabolic Profiling: Helps in understanding the metabolic pathways and identifying metabolites.
Antibiotic Resistance Research: Used to study the mechanisms of resistance in bacteria and develop strategies to overcome resistance.
Clinical Trials: Employed in clinical trials to evaluate the efficacy and safety of the drug in treating urinary tract infections.
Mechanism of Action
Pivmecillinam-d9, like its non-deuterated counterpart, exerts its effects by interfering with the biosynthesis of the bacterial cell wall. It specifically targets penicillin-binding proteins, inhibiting their function and leading to the lysis and death of the bacterial cell . The deuterium atoms in this compound do not significantly alter the mechanism of action but can affect the pharmacokinetic and metabolic profiles .
Comparison with Similar Compounds
Similar Compounds
Mecillinam: The active form of pivmecillinam, used for similar indications.
Pivampicillin: Another prodrug that releases ampicillin upon hydrolysis.
Cefditoren Pivoxil: A prodrug that releases cefditoren, a cephalosporin antibiotic.
Uniqueness
Pivmecillinam-d9 is unique due to the incorporation of deuterium atoms, which can provide insights into the drug’s pharmacokinetics and metabolism that are not possible with the non-deuterated form . This makes it a valuable tool in scientific research and drug development.
Properties
Molecular Formula |
C21H33N3O5S |
|---|---|
Molecular Weight |
448.6 g/mol |
IUPAC Name |
[3,3,3-trideuterio-2,2-bis(trideuteriomethyl)propanoyl]oxymethyl (2S,5R,6R)-6-(azepan-1-ylmethylideneamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C21H33N3O5S/c1-20(2,3)19(27)29-13-28-18(26)15-21(4,5)30-17-14(16(25)24(15)17)22-12-23-10-8-6-7-9-11-23/h12,14-15,17H,6-11,13H2,1-5H3/t14-,15+,17-/m1/s1/i1D3,2D3,3D3 |
InChI Key |
NPGNOVNWUSPMDP-CJRVZOFXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(C(=O)OCOC(=O)[C@H]1C(S[C@H]2N1C(=O)[C@H]2N=CN3CCCCCC3)(C)C)(C([2H])([2H])[2H])C([2H])([2H])[2H] |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)N=CN3CCCCCC3)C(=O)OCOC(=O)C(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


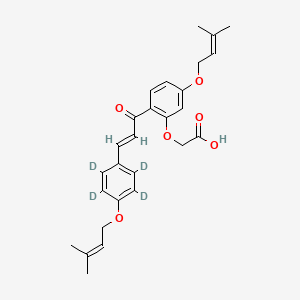
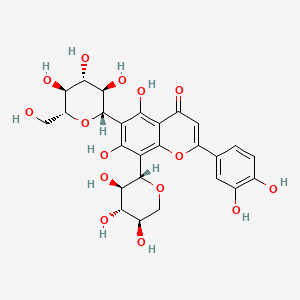
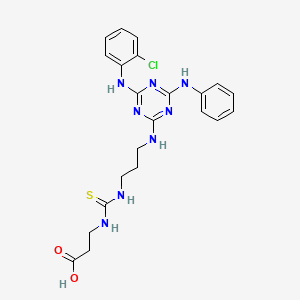
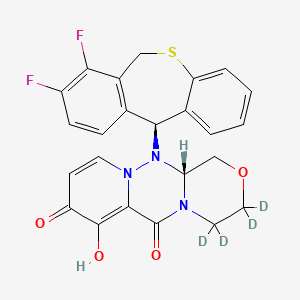
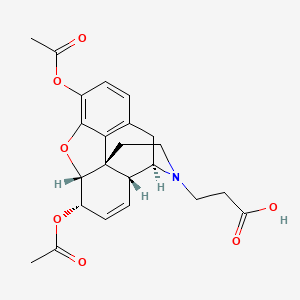
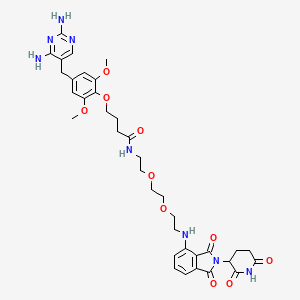
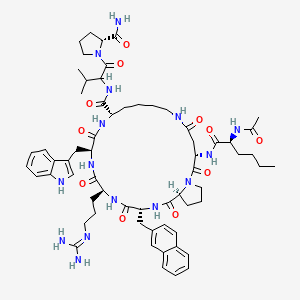
![dilithium;[(2R,3R,5R)-5-(2-(15N)azanyl-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12371300.png)

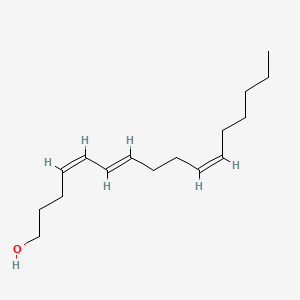
![[Tyr6]-Angiotensin II](/img/structure/B12371318.png)
![3-[4-[[1-(4-chlorophenyl)-3-(trifluoromethyl)pyrrol-2-yl]methoxy]-3,5-difluorophenyl]propanoic acid](/img/structure/B12371319.png)
![[[4-[(2S)-3-[[(2S)-1-[2-[3-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]amino]-3-oxopropoxy]ethylamino]-6-[(4-ethylbenzoyl)amino]-1-oxohexan-2-yl]amino]-2-[[(2S)-2-[[2-[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl]oxyacetyl]amino]-3-phenylpropanoyl]amino]-3-oxopropyl]phenyl]-difluoromethyl]phosphonic acid](/img/structure/B12371334.png)
